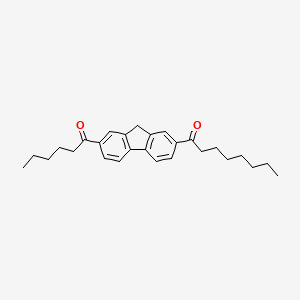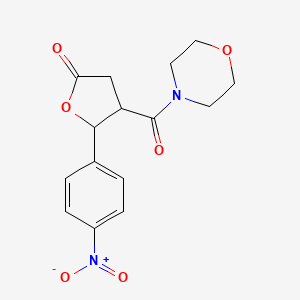
CID 78066210
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066210 is a chemical compound with unique properties and applications
Preparation Methods
The preparation of CID 78066210 involves several synthetic routes and reaction conditions. One common method includes the use of specific raw materials that are proportionally added into a mixer and uniformly stirred to obtain a mixture. This mixture is then added into a reaction kettle, mixed, reacted, extruded, and granulated using a double-screw extruder to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
CID 78066210 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium on carbon as a catalyst and specific halogenated compounds as raw materials . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified versions of the original compound with different functional groups.
Scientific Research Applications
CID 78066210 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study specific biochemical pathways and interactionsIn industry, it is used in the production of various materials and products .
Mechanism of Action
The mechanism of action of CID 78066210 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific context and application .
Comparison with Similar Compounds
CID 78066210 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and properties. this compound may have distinct features that make it more suitable for certain applications. For example, its specific binding affinity and reactivity may differ from other compounds, making it a preferred choice in certain research or industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in research and development, and ongoing studies continue to explore its full range of uses and benefits.
Properties
Molecular Formula |
C21H29O3Si |
|---|---|
Molecular Weight |
357.5 g/mol |
InChI |
InChI=1S/C21H29O3Si/c1-17(18-8-4-3-5-9-18)16-25(2)13-7-11-21(20-10-6-12-22-20)24-15-19-14-23-19/h3-6,8-10,12,17,19,21H,7,11,13-16H2,1-2H3 |
InChI Key |
CUQYYKXIJULUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)CCCC(C1=CC=CO1)OCC2CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)
![N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide](/img/structure/B14579700.png)

![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)




![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)



